4-amino-4'-chloro-N,N-diethyl-[1,1'-biphenyl]-2-sulfonamide
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Overview
Description
4-amino-4’-chloro-N,N-diethyl-[1,1’-biphenyl]-2-sulfonamide is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an amino group, a chloro group, and a sulfonamide group attached to the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-4’-chloro-N,N-diethyl-[1,1’-biphenyl]-2-sulfonamide typically involves multiple steps. One common method is the nitration of biphenyl to produce 4-nitrobiphenyl, followed by reduction to obtain 4-aminobiphenyl The sulfonamide group is introduced by reacting the amine with sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by chlorination and sulfonamide formation. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent-free methods and microwave irradiation techniques are also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-amino-4’-chloro-N,N-diethyl-[1,1’-biphenyl]-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding biphenyl derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of biphenyl derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-amino-4’-chloro-N,N-diethyl-[1,1’-biphenyl]-2-sulfonamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-4’-chloro-N,N-diethyl-[1,1’-biphenyl]-2-sulfonamide involves its interaction with specific molecular targets. The compound can form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the chloro and amino groups can participate in redox reactions .
Comparison with Similar Compounds
Similar Compounds
4-Aminobiphenyl: An amine derivative of biphenyl with similar structural features but lacks the chloro and sulfonamide groups.
4-Chloro-N,N-diethyl-[1,1’-biphenyl]-4-amine: Similar structure but lacks the sulfonamide group.
4-Amino-4’-ethylbiphenyl: Similar structure but lacks the chloro and sulfonamide groups.
Uniqueness
4-amino-4’-chloro-N,N-diethyl-[1,1’-biphenyl]-2-sulfonamide is unique due to the presence of both chloro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H19ClN2O2S |
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Molecular Weight |
338.9 g/mol |
IUPAC Name |
5-amino-2-(4-chlorophenyl)-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C16H19ClN2O2S/c1-3-19(4-2)22(20,21)16-11-14(18)9-10-15(16)12-5-7-13(17)8-6-12/h5-11H,3-4,18H2,1-2H3 |
InChI Key |
NHZJWQINPUTUBO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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